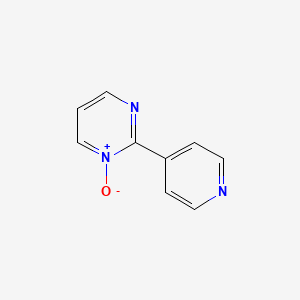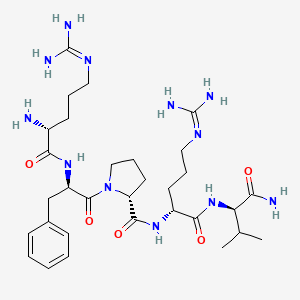![molecular formula C23H44N2O4 B12557766 3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid CAS No. 143258-02-0](/img/structure/B12557766.png)
3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid is a complex organic compound with a unique structure that includes an acetyl group, a long-chain amide, and a butanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid typically involves multiple steps One common approach is to start with the preparation of the 13-oxotetradecyl amine, which can be synthesized through the oxidation of tetradecane followed by amination This intermediate is then reacted with 3-aminopropylamine to form the amide linkage
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amine and acetyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid involves its interaction with specific molecular targets. The acetyl group may facilitate binding to enzymes or receptors, while the long-chain amide can interact with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Acetyl{3-[(13-oxododecyl)amino]propyl}amino)butanoic acid
- 3-(Acetyl{3-[(13-oxooctadecyl)amino]propyl}amino)butanoic acid
Uniqueness
3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions that may not be possible with shorter or longer chain analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
143258-02-0 |
|---|---|
Molekularformel |
C23H44N2O4 |
Molekulargewicht |
412.6 g/mol |
IUPAC-Name |
3-[acetyl-[3-(13-oxotetradecylamino)propyl]amino]butanoic acid |
InChI |
InChI=1S/C23H44N2O4/c1-20(19-23(28)29)25(22(3)27)18-14-17-24-16-13-11-9-7-5-4-6-8-10-12-15-21(2)26/h20,24H,4-19H2,1-3H3,(H,28,29) |
InChI-Schlüssel |
XKDCBJVVSHJPMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)O)N(CCCNCCCCCCCCCCCCC(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B12557688.png)

![6-Methylidenebicyclo[3.1.0]hexan-2-one](/img/structure/B12557702.png)
![Cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]-](/img/structure/B12557714.png)
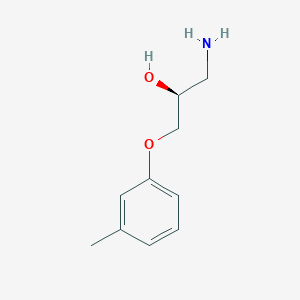
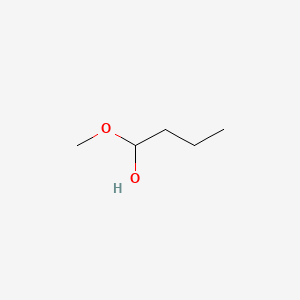
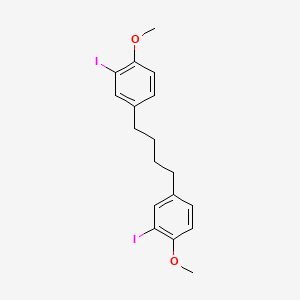
![1-Azaspiro[5.5]undecan-7-one, 1-(phenylmethyl)-](/img/structure/B12557728.png)

![(3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one](/img/structure/B12557733.png)
![2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile](/img/structure/B12557741.png)

